1-(2-Phenylethyl)-4-piperidinol

Catalog No.
S1892942
CAS No.
3518-76-1
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Phenylethyl)-4-piperidinol

CAS Number

3518-76-1

Product Name

1-(2-Phenylethyl)-4-piperidinol

IUPAC Name

1-(2-phenylethyl)piperidin-4-ol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2

InChI Key

KYGMSTKBHJVPJK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CN(CCC1O)CCC2=CC=CC=C2

1-(2-Phenylethyl)-4-piperidinol is an N-substituted piperidine derivative recognized as a critical intermediate in the synthesis of high-potency analgesics, particularly fentanyl and its analogs like carfentanil. Its core structure, featuring a 4-hydroxyl group and a chemically stable N-phenylethyl substituent, makes it a foundational precursor for constructing complex 4-anilidopiperidine scaffolds. The N-phenylethyl moiety is not merely a placeholder; it is a crucial pharmacophore for high-affinity binding to mu-opioid receptors, making this compound's structure fundamentally non-interchangeable for specific high-potency API targets.

Attempting to substitute 1-(2-Phenylethyl)-4-piperidinol with its close structural analog, 1-Benzyl-4-piperidinol, often results in process failure during multi-step syntheses. The critical difference lies in the stability of the N-substituent under common reductive conditions. The N-benzyl group is readily cleaved by catalytic hydrogenation (e.g., H2/Pd-C), a standard method for deprotection. In contrast, the N-phenylethyl group is stable under these conditions. This distinction is paramount in synthetic routes that require reduction of other functional groups (e.g., nitriles, ketones) without removing the essential N-phenylethyl pharmacophore. Using the N-benzyl analog as a cheaper substitute necessitates adding deprotection and re-alkylation steps, which significantly reduces overall yield and process efficiency, making it an impractical choice for established fentanyl-class synthesis workflows.

Essential Precursor for Fentanyl Synthesis via the ANPP Intermediate

1-(2-Phenylethyl)-4-piperidinol is a direct precursor to 1-(2-Phenylethyl)-4-piperidone (NPP), which is subsequently converted to 4-anilino-N-phenethylpiperidine (ANPP), a Schedule II controlled substance and the immediate precursor to fentanyl. Synthetic routes detailed in patent literature demonstrate the conversion of NPP with aniline to form ANPP, which is then acylated with propionyl chloride to produce fentanyl. While this compound (the piperidinol) requires an oxidation step to yield NPP, its procurement provides a direct and established entry point into one of the most common and regulated fentanyl synthesis pathways, bypassing the complexities of building the N-phenylethylpiperidine core from more basic starting materials like 4-piperidone itself.

Evidence DimensionRole in Synthesis Pathway
Target Compound DataServes as a direct precursor to N-phenethyl-4-piperidone (NPP), a key intermediate for ANPP and fentanyl.
Comparator Or BaselineUsing 4-piperidone requires an additional N-alkylation step with phenethyl bromide to generate NPP.
Quantified DifferenceEliminates the N-alkylation step from the synthesis workflow compared to starting with unsubstituted 4-piperidone.
ConditionsStandard industrial synthesis routes for fentanyl and its analogs.

For researchers and manufacturers producing fentanyl-class compounds, procuring this specific N-substituted building block streamlines the synthesis by removing a critical process step and its associated yield losses.

N-Phenylethyl Group is a Non-Negotiable Pharmacophore for High Mu-Opioid Receptor Affinity

Structure-activity relationship (SAR) studies consistently demonstrate that the N-phenylethyl group is critical for high-affinity binding to the mu-opioid receptor (μOR). Substituting it with a shorter N-benzyl group drastically reduces analgesic activity; the ED50 for the N-benzyl analog of fentanyl is 10-45 mg/kg, whereas for fentanyl (with the N-phenylethyl group) it is 0.01 mg/kg. Removing the N-phenylethyl group entirely or replacing it with a simple N-methyl group reduces binding affinity by orders of magnitude; N-methyl carfentanil has 1,750 times weaker binding affinity than carfentanil. This evidence confirms that the N-phenylethyl moiety is not just a bulky substituent but an essential pharmacophore, making 1-(2-Phenylethyl)-4-piperidinol a required, not optional, precursor for this class of potent analgesics.

Evidence DimensionIn-vivo Analgesic Potency (ED50)
Target Compound DataFentanyl (containing the N-phenylethyl group): 0.01 mg/kg
Comparator Or BaselineN-benzyl analog of fentanyl: 10–45 mg/kg
Quantified DifferenceThe N-phenylethyl group is associated with a 1,000 to 4,500-fold increase in potency compared to the N-benzyl group.
ConditionsIn-vivo analgesic activity (ED50) assays in mice.

This quantifies the dramatic loss of biological function when substituting the N-phenylethyl group, justifying the procurement of this specific precursor over cheaper but functionally inadequate analogs like N-benzyl or N-methyl piperidinols.

Enables Synthetic Routes Incompatible with Labile N-Benzyl Protecting Groups

A key procurement decision between N-phenylethyl and N-benzyl substituted piperidines hinges on their differential stability in multi-step synthesis. The N-benzyl group is primarily used as a protecting group because it can be readily removed via catalytic hydrogenolysis. Conversely, the N-phenylethyl group is stable under these conditions. This allows for selective chemical transformations elsewhere in the molecule, such as the reduction of other functional groups, without unintended dealkylation at the piperidine nitrogen. For example, a synthetic route requiring a hydrogenation step would cleave an N-benzyl group, forcing a less efficient workflow with additional protection/deprotection steps. The stability of the N-phenylethyl group makes 1-(2-Phenylethyl)-4-piperidinol the superior choice for complex syntheses where this moiety must be retained throughout the entire sequence.

Evidence DimensionChemical Stability to Catalytic Hydrogenolysis (e.g., H2, Pd/C)
Target Compound DataN-phenylethyl group: Stable
Comparator Or BaselineN-benzyl group: Labile, readily cleaved to yield the secondary amine.
Quantified DifferenceQualitative but absolute difference in process compatibility; one group is stable while the other is a common protecting group removed under these conditions.
ConditionsStandard catalytic hydrogenation used for reduction or deprotection in organic synthesis.

This difference dictates the entire synthetic strategy; choosing this compound avoids the significant cost and yield penalties associated with re-introducing the N-substituent after a necessary reduction step.

Core Building Block for High-Potency Fentanyl-Class Analgesics

This compound is the designated starting material for synthetic routes targeting fentanyl, carfentanil, and other potent mu-opioid receptor agonists where the N-phenylethyl group is essential for achieving high binding affinity and analgesic potency. Its use streamlines the manufacturing process by providing the key N-substituent in a stable form, avoiding inefficient multi-step approaches that start from unsubstituted or temporarily protected piperidines.

Synthesis of CNS Agents in Multi-Step Processes Requiring Hydrogenation

Ideal for complex synthetic routes that involve catalytic hydrogenation to reduce other functional groups within the molecule. Unlike the N-benzyl analog, the chemically robust N-phenylethyl group remains intact, preserving the core scaffold and eliminating the need for subsequent re-alkylation steps, thereby improving overall process yield and efficiency.

Development of Novel Piperidine-Based Scaffolds for Drug Discovery

Serves as a foundational scaffold for medicinal chemistry programs exploring novel CNS-active agents beyond opioids. The N-phenylethyl group provides a specific lipophilic and aromatic interaction motif that can be leveraged for designing ligands for other receptors, while the 4-hydroxyl group offers a versatile handle for further chemical modification and library synthesis.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 Da

Monoisotopic Mass

205.146664230 Da

Heavy Atom Count

15

UNII

U62RHL2Y72

Other CAS

3518-76-1

Wikipedia

1-Phenethylpiperidin-4-ol

Dates

Last modified: 08-16-2023

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